molecular formula C23H30F3N3O6S B1450689 H-Met-Leu-AMC TFA CAS No. 1926163-55-4

H-Met-Leu-AMC TFA

Número de catálogo: B1450689
Número CAS: 1926163-55-4
Peso molecular: 533.6 g/mol
Clave InChI: UTKHOGHNFZSDEJ-QJHJCNPRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

H-Met-Leu-AMC TFA is a fluorogenic peptide substrate commonly used in enzymatic assays, particularly for studying protease activity. The compound consists of the dipeptide methionine-leucine (Met-Leu) conjugated to 7-amino-4-methylcoumarin (AMC), a fluorescent moiety, with trifluoroacetic acid (TFA) as a counterion. Upon cleavage by proteases such as cathepsins or caspases, the AMC group is released, producing a measurable fluorescent signal proportional to enzymatic activity . This substrate is widely utilized in biochemical and pharmacological research to monitor protease kinetics, screen inhibitors, and characterize enzyme specificity.

Aplicaciones Científicas De Investigación

Enzyme Assays

H-Met-Leu-AMC TFA serves as a substrate for methionine aminopeptidases (MetAPs) , which are crucial enzymes involved in protein processing and regulation. The compound's utility in enzyme assays is significant due to its fluorogenic properties, allowing for sensitive detection of enzymatic activity.

Key Findings:

  • Kinetic Studies: The compound has been employed to determine kinetic constants such as kcatk_{cat} and KmK_m for different MetAPs, facilitating comparisons with traditional high-performance liquid chromatography (HPLC) methods .
  • Screening Inhibitors: It enables rapid screening of potential inhibitors against MetAPs, demonstrating a fast and efficient alternative to conventional methods .

Drug Development

This compound is instrumental in the development of peptide-based therapeutics. Its role extends beyond mere substrate utility; it is also involved in synthesizing novel compounds targeting various diseases.

Applications in Drug Development:

  • Anti-cancer Agents: The compound has shown potential in developing inhibitors that target the HGF/MET signaling pathway, which is often dysregulated in cancers such as lung cancer .
  • Angiogenesis Inhibition: Research indicates that MetAPs are promising targets for antiangiogenic drugs, with this compound facilitating the identification of effective inhibitors .

Diagnostic Tools

The compound's specificity and sensitivity make it suitable for diagnostic applications, particularly in detecting enzyme activity related to various pathologies.

Diagnostic Applications:

  • Biomarker Identification: this compound can assist in identifying biomarkers for diseases where MetAP activity is altered, providing insights into disease mechanisms and potential therapeutic targets .
  • Fluorescence-Based Assays: Its fluorescence upon enzymatic cleavage allows for straightforward detection methods in clinical diagnostics .

Case Study 1: Inhibition of Methionine Aminopeptidases

A study demonstrated the effectiveness of this compound in screening for novel inhibitors against MetAPs. The results indicated that specific pseudopeptide inhibitors could significantly reduce enzyme activity, showcasing the compound's role in drug discovery .

Case Study 2: Cancer Therapeutics

Research involving this compound highlighted its use in developing small-molecule inhibitors targeting the HGF/MET pathway. These inhibitors were shown to overcome resistance mechanisms in lung cancer models, emphasizing the compound's therapeutic potential .

Data Tables

Application AreaSpecific UseKey Findings
Enzyme AssaysSubstrate for MetAPsFacilitates kinetic studies and inhibitor screening
Drug DevelopmentPeptide-based therapeuticsTargets HGF/MET pathway; anti-cancer efficacy
Diagnostic ToolsFluorescence assaysEnables biomarker identification

Análisis De Reacciones Químicas

Enzymatic Hydrolysis Reactions

H-Met-Leu-AMC·TFA undergoes hydrolysis catalyzed by metalloaminopeptidases, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) group. This reaction is critical for quantifying enzyme activity.

Key Findings:

  • Mechanism : Cleavage occurs at the peptide bond between leucine and AMC, producing free AMC, which fluoresces at 440–460 nm upon excitation at 341 nm .

  • Kinetic Parameters :

    • For PaPepA (a bacterial metalloaminopeptidase):

      ParameterValue
      kcatk_{\text{cat}}0.56 ± 0.01 s1^{-1}
      KMK_M16 ± 1 μM
      kcat/KMk_{\text{cat}}/K_M35.4 ± 3.1 μM1^{-1}s1^{-1}
    • For LyLAP (lysosomal leucine aminopeptidase):

      ParameterValue
      kcatk_{\text{cat}}0.74 s1^{-1}
      KMK_M13.1 μM
  • Processivity : Enzymes like LyLAP exhibit processive cleavage of hydrophobic residues, enabling complete degradation of peptide substrates .

Experimental Conditions:

  • Detection : Fluorescence measured at 400 nm cutoff (ex: 341 nm) .

  • Buffer Systems : Reactions typically use 100 mM HEPES, 50 mM KCl, pH 8.0 .

  • Metal Dependence : Mn2+^{2+} or Mg2+^{2+} ions are required for metalloaminopeptidase activation, with Mn2+^{2+} showing higher affinity (KD=13.6±0.5K_D=13.6±0.5 nM) .

Comparative Substrate Efficiency:

Substratekcat/KMk_{\text{cat}}/K_M (μM1^{-1}s1^{-1})
Leu-AMC35.4 ± 3.1
Leu-pNA1.64 ± 0.1
AVLQAVLQSGFRKK-NH20.64

TFA Counterion Interactions

The trifluoroacetate (TFA) group impacts solubility and assay compatibility:

Key Considerations:

  • TFA Removal :

    • TFA is often exchanged with acetate (<1% residual TFA) via ion chromatography to reduce cytotoxicity in cellular assays .

    • Protocols use 97% TFA cleavage mixtures with scavengers (e.g., ethanedithiol) during peptide synthesis .

  • Interference : High TFA concentrations can inhibit enzyme activity or distort fluorescence readings .

Synthetic and Modification Reactions

H-Met-Leu-AMC·TFA is synthesized via solid-phase peptide synthesis (SPPS):

Steps:

  • Fmoc-Based Assembly : Methionine and leucine residues are coupled sequentially to AMC-derivatized resin .

  • TFA Cleavage : Peptide-resin cleavage using TFA/scavenger mixtures .

  • Purification : Reverse-phase HPLC with C18 columns .

Modifications:

  • Isotopic Labeling : 13^{13}C or 15^{15}N tags for mass spectrometry studies .

  • Biotinylation : Addition of biotin for pull-down assays .

Stability and Storage

  • pH Sensitivity : Optimal activity occurs at pH 8.0; instability below pH 6.5 due to metal precipitation .

  • Storage : Lyophilized powder at -20°C in amber vials to prevent photodegradation .

Q & A

Basic Research Questions

Q. What is the primary application of H-Met-Leu-AMC TFA in enzymatic assays?

this compound is a fluorogenic peptide substrate designed to measure aminopeptidase activity. The 7-amino-4-methylcoumarin (AMC) group is cleaved by target enzymes, releasing a fluorescent signal proportional to enzymatic activity. This compound is widely used to study enzyme kinetics, inhibitor screening, and substrate specificity in biochemical research. Key methodological considerations include optimizing reaction conditions (pH, temperature) and validating fluorescence detection parameters (excitation/emission wavelengths) to minimize background noise .

Q. How should researchers prepare and store this compound for reproducible results?

Reconstitute the compound in anhydrous dimethyl sulfoxide (DMSO) to avoid hydrolysis, and store aliquots at -20°C in light-protected vials. Prior to use, dilute in assay buffer to the working concentration. Avoid repeated freeze-thaw cycles, as this degrades the AMC moiety and reduces sensitivity. Include vehicle controls (DMSO-only) to account for solvent effects on enzyme activity .

Q. What controls are essential when using this compound in enzyme activity assays?

  • Blank controls : Substrate + buffer (no enzyme) to measure non-enzymatic hydrolysis.
  • Negative controls : Enzyme + buffer (no substrate) to assess intrinsic fluorescence.
  • Inhibitor controls : Enzyme + substrate + known inhibitor (e.g., bestatin for aminopeptidases) to confirm specificity. Normalize fluorescence readings against these controls to calculate net enzymatic activity .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data when using this compound across studies?

Discrepancies in reported KmK_m or VmaxV_{max} values may arise from differences in:

  • Assay conditions (e.g., ionic strength, divalent cations).
  • Enzyme purity (e.g., presence of contaminating proteases).
  • Fluorescence calibration (use of AMC standards for quantitation). Validate protocols by replicating published methods with internal controls and performing statistical comparisons (e.g., ANOVA for inter-study variability) .

Q. What strategies optimize this compound-based assays for high-throughput screening (HTS)?

  • Miniaturization : Use 384-well plates with automated liquid handling systems.
  • Signal stability : Pre-incubate substrates to equilibrium temperature and include quenchers (e.g., acetic acid) to stop reactions.
  • Data normalization : Apply Z’-factor calculations to assess assay robustness and minimize plate-to-plate variability. Cross-validate hits with orthogonal assays (e.g., HPLC or mass spectrometry) to exclude false positives from fluorescent artifacts .

Q. How can researchers integrate this compound data with multi-omics workflows (e.g., proteomics or metabolomics)?

  • Metadata annotation : Link enzyme activity data to proteomic profiles (e.g., peptide abundance) using standardized formats (e.g., MIAPE guidelines).
  • Cross-platform validation : Correlate kinetic parameters with transcriptomic or metabolomic datasets to identify regulatory networks. Tools like the AMP-PD repository offer frameworks for additive metadata searches, enabling hypothesis-driven integration of heterogeneous data .

Q. Methodological Validation and Troubleshooting

Q. Why might this compound exhibit unexpected fluorescence in cell-based assays?

Non-specific hydrolysis by intracellular esterases or thiol-dependent proteases can generate false signals. Mitigate this by:

  • Pre-treating cells with esterase inhibitors (e.g., phenylmethylsulfonyl fluoride).
  • Using membrane-impermeable quenchers (e.g., trypan blue) to suppress extracellular background. Confirm specificity via siRNA knockdown or CRISPR-Cas9 knockout of target enzymes .

Q. How should researchers address batch-to-batch variability in this compound?

  • Quality control (QC) : Perform HPLC-MS to verify purity (>95%) and quantify AMC liberation efficiency.
  • Standard curves : Include a reference standard (commercial AMC) in each experiment to calibrate fluorescence units. Document lot numbers and QC data in metadata for reproducibility audits .

Q. Ethical and Reporting Standards

Q. What metadata is critical when publishing studies involving this compound?

  • Chemical identifiers : CAS number, purity, supplier.
  • Assay parameters : Buffer composition, detection instrument settings, and normalization methods.
  • Statistical rigor : Effect sizes, confidence intervals, and power analysis for sample size justification. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles and journal-specific guidelines (e.g., APA or MLA for methodology sections) .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Several fluorogenic peptide-AMC substrates share structural and functional similarities with H-Met-Leu-AMC TFA. Below is a comparative analysis based on available

Compound Sequence Target Enzyme Molecular Formula Key Features
This compound Met-Leu Broad-spectrum proteases Not explicitly provided Used for general protease assays; fluorescence signal at 440 nm (ex: 380 nm).
H-Tyr-AMC TFA Tyr Chymotrypsin-like proteases C₁₉H₁₈N₂O₄ Targets enzymes with specificity for tyrosine residues; emission at similar wavelengths.
Z-Phe-Arg-AMC Phe-Arg Cathepsin B/L C₂₇H₃₂N₆O₅S Contains a benzyloxycarbonyl (Z) group; selective for cysteine proteases.

Key Differentiators

Specificity :

  • This compound is broadly used for proteases with methionine/leucine cleavage preferences, whereas H-Tyr-AMC TFA is selective for chymotrypsin-like enzymes targeting tyrosine residues .
  • Z-Phe-Arg-AMC is highly specific for cysteine proteases like cathepsin B/L due to its arginine residue and Z-group modification.

Structural Modifications :

  • The dipeptide backbone of this compound provides moderate selectivity, while single-residue substrates (e.g., H-Tyr-AMC TFA) are simpler but less versatile.
  • The addition of blocking groups (e.g., Z in Z-Phe-Arg-AMC) enhances stability and enzyme affinity but may reduce solubility.

Fluorogenic Properties :

  • All AMC-based substrates share similar excitation/emission profiles (~380/440 nm), but signal intensity varies with cleavage efficiency. This compound exhibits intermediate fluorescence yield compared to optimized substrates like Z-Phe-Arg-AMC .

This compound

  • Kinetic Studies : Used to measure Michaelis-Menten constants ($K_m$) for proteases in lysosomal extracts .
  • Inhibitor Screening : Employed in high-throughput assays to identify protease inhibitors for therapeutic development .

H-Tyr-AMC TFA

  • Validated for chymotrypsin-like activity in tumor cell lysates, with higher specificity but lower signal range compared to this compound .

Z-Phe-Arg-AMC

  • Gold standard for cathepsin B/L assays; demonstrates 10-fold higher sensitivity than this compound in apoptotic cell models.

Limitations and Gaps in Evidence

The provided evidence lacks detailed biochemical data (e.g., $Km$, $V{max}$, IC₅₀ values) for this compound and its analogues. Most references focus on commercial availability rather than experimental results. Further peer-reviewed studies are required to:

  • Compare cleavage efficiency across enzyme families.
  • Optimize substrate design for reduced non-specific hydrolysis.

Propiedades

Número CAS

1926163-55-4

Fórmula molecular

C23H30F3N3O6S

Peso molecular

533.6 g/mol

Nombre IUPAC

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C21H29N3O4S.C2HF3O2/c1-12(2)9-17(24-20(26)16(22)7-8-29-4)21(27)23-14-5-6-15-13(3)10-19(25)28-18(15)11-14;3-2(4,5)1(6)7/h5-6,10-12,16-17H,7-9,22H2,1-4H3,(H,23,27)(H,24,26);(H,6,7)/t16-,17-;/m0./s1

Clave InChI

UTKHOGHNFZSDEJ-QJHJCNPRSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N.C(=O)(C(F)(F)F)O

SMILES isomérico

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)N.C(=O)(C(F)(F)F)O

SMILES canónico

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N.C(=O)(C(F)(F)F)O

Secuencia

ML

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.